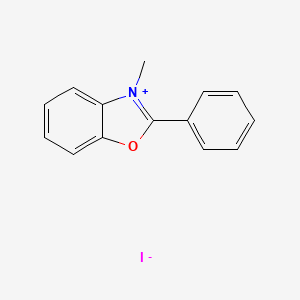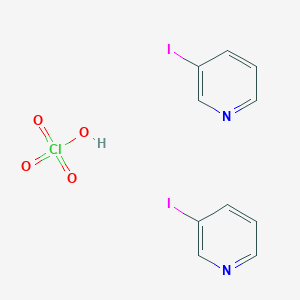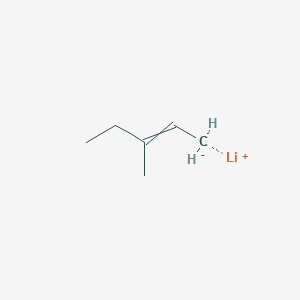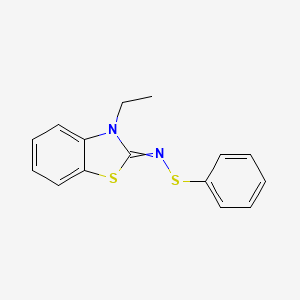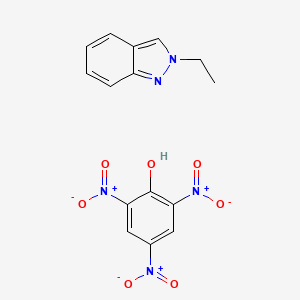
2-Ethylindazole;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylindazole: and 2,4,6-trinitrophenol are two distinct chemical compounds with unique properties and applications.
2-Ethylindazole: is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various pharmaceutical applications.
2,4,6-Trinitrophenol: , commonly known as picric acid, is an organic compound with the formula (O₂N)₃C₆H₂OH. It is a highly nitrated phenol and is known for its explosive properties. It has been used historically as a military explosive and in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form indoles.
Transition Metal-Catalyzed Reactions: Recent methods involve the use of transition metals like copper or palladium to catalyze the formation of indazoles from various precursors.
Industrial Production Methods: The industrial production of 2-ethylindazole typically involves large-scale synthesis using the Fischer indole synthesis method due to its efficiency and scalability .
Synthetic Routes and Reaction Conditions:
Nitration of Phenol: The most common method involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. .
Sulfonation Followed by Nitration: An alternative method involves the sulfonation of phenol followed by nitration, which helps in moderating the reaction and improving yields.
Industrial Production Methods: The industrial production of 2,4,6-trinitrophenol involves continuous or batch nitration processes. The continuous process is preferred for large-scale production due to its efficiency and control over reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-Ethylindazole can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert 2-ethylindazole to its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly used.
Major Products:
- Oxidized derivatives
- Reduced forms of 2-ethylindazole
- Substituted indazole derivatives
Types of Reactions:
Reduction: 2,4,6-Trinitrophenol can be reduced to form picramic acid and other derivatives.
Substitution: It can undergo substitution reactions to form various picrate salts.
Common Reagents and Conditions:
Reduction: Reducing agents like iron and hydrochloric acid are used.
Substitution: Reagents like metal salts (e.g., sodium picrate) are used.
Major Products:
- Picramic acid
- Various picrate salts
Wissenschaftliche Forschungsanwendungen
Chemistry and Biology:
- Used as a building block in the synthesis of pharmaceuticals.
- Studied for its potential anti-cancer, anti-inflammatory, and antimicrobial properties .
Medicine:
Industry:
- Used in the synthesis of dyes and pigments.
- Employed in the development of new materials with specific properties .
Chemistry and Biology:
- Used as a reagent in chemical analysis and synthesis.
- Studied for its toxicological effects and environmental impact .
Medicine:
Industry:
- Used in the manufacture of explosives and munitions.
- Employed as a dye and in the synthesis of other chemicals .
Wirkmechanismus
Mechanism:
- The biological activity of 2-ethylindazole is attributed to its ability to interact with various molecular targets, including enzymes and receptors.
- It can inhibit specific enzymes or modulate receptor activity, leading to its therapeutic effects .
Molecular Targets and Pathways:
- Targets include enzymes involved in inflammation and cancer pathways.
- Pathways affected include those related to cell proliferation and apoptosis .
Mechanism:
- The explosive properties of 2,4,6-trinitrophenol are due to its highly nitrated structure, which makes it prone to rapid decomposition and release of energy.
- Its biological effects are related to its ability to disrupt cellular processes and cause oxidative stress .
Molecular Targets and Pathways:
- Targets include cellular proteins and DNA.
- Pathways affected include those related to oxidative stress and cell damage .
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitrophenol: Similar structure but with one less nitro group.
Trinitrotoluene (TNT): Similar nitrated structure but with a methyl group instead of a hydroxyl group.
Uniqueness:
Eigenschaften
CAS-Nummer |
61453-45-0 |
|---|---|
Molekularformel |
C15H13N5O7 |
Molekulargewicht |
375.29 g/mol |
IUPAC-Name |
2-ethylindazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H10N2.C6H3N3O7/c1-2-11-7-8-5-3-4-6-9(8)10-11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-7H,2H2,1H3;1-2,10H |
InChI-Schlüssel |
IVDTVFQHXZAVSR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C2C=CC=CC2=N1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




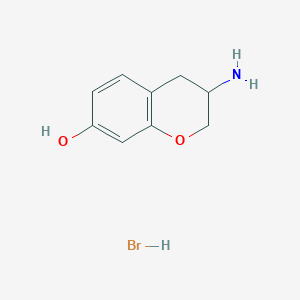
![N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide](/img/structure/B14584538.png)

![6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584553.png)
![1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium](/img/structure/B14584557.png)
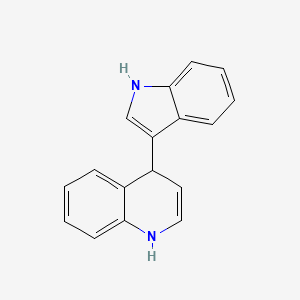
![1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}butyl)-1H-imidazole](/img/structure/B14584582.png)
